Dienogest Impurity D, with the chemical identifier (8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl]acetonitrile and CAS number 190662-30-7, is a byproduct formed during the synthesis of Dienogest. Dienogest is a synthetic progestogen primarily used in contraceptives and for treating endometriosis. Understanding impurities like Dienogest Impurity D is essential for ensuring the quality and efficacy of pharmaceutical products containing Dienogest.
Dienogest Impurity D arises as a secondary product during the synthetic processes of Dienogest. It falls under the category of pharmaceutical impurities, which are unintended byproducts that can affect the safety and effectiveness of drug formulations. The characterization of such impurities is critical for quality control in pharmaceutical manufacturing .
The synthesis of Dienogest Impurity D involves several steps starting from precursor compounds. A common synthetic route includes:
The process requires careful control of reaction conditions to ensure that the impurity levels remain within acceptable limits.
The molecular structure of Dienogest Impurity D features a spiro[cyclopenta[a]phenanthrene] framework, which is distinctive among related compounds. The structural configuration contributes to its unique chemical properties compared to other impurities associated with Dienogest synthesis. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm its structure.
Dienogest Impurity D can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes of these reactions can lead to various derivatives that may retain or lose biological activity depending on the specific conditions applied .
Dienogest Impurity D exhibits specific physical properties that are crucial for its characterization:
Chemical properties include its reactivity in oxidation and reduction reactions, which can be quantified through various analytical methods like high-performance liquid chromatography (HPLC) to determine purity levels .
While Dienogest Impurity D may not have direct therapeutic applications, it plays a significant role in scientific research:
The presence of impurities like Dienogest Impurity D highlights the complexity involved in synthesizing pure pharmaceutical compounds and underscores the importance of rigorous quality control measures in drug development .
Dienogest Impurity D is systematically identified by multiple nomenclature systems, reflecting its complex steroidal architecture:
Key Identifiers:
Property | Value |
---|---|
CAS Registry Number | 190662-30-7 |
Molecular Formula | C₂₂H₂₉NO₃ |
Molecular Weight | 355.47–355.5 g/mol |
Category | Dienogest Impurities |
Origin | Custom synthesis (India) |
The impurity features a pregnane skeleton modified with a spiro-linked 1,3-dioxolane ring and a cyanomethyl group at C17, distinguishing it from the parent compound Dienogest (CAS 65928-58-7) [3] [6].
The molecular architecture of Dienogest Impurity D comprises three critical elements:
Stereochemistry: Absolute configurations at chiral centers are designated as 8S, 13S, 14S, and 17R. The 17α-orientation of the cyanomethyl group is stereochemically distinct from Dienogest’s 17β-orientation, affecting receptor binding and metabolic stability [3] [4]. The spiro dioxolane introduces a quaternary spiro carbon (C3), restricting conformational flexibility [9].
Table: Stereochemical Assignments of Key Centers
Carbon Atom | Configuration | Functional Significance |
---|---|---|
C8 | S | Ring B fusion geometry |
C13 | S | Methyl group orientation (C18) |
C14 | S | Ring C/D cis fusion |
C17 | R | α-Oriented cyanomethyl group |
Dienogest Impurity D is classified as a "specified impurity" in the European Pharmacopoeia (EP), necessitating strict control during Dienogest manufacturing. Its acceptance threshold is guided by ICH Q3A/B thresholds for new drug substances (typically ≤0.15% w/w) [1] [6].
Applications in Quality Assurance:
Detection Methods:Table: Standard Chromatographic Conditions for Analysis
Method | Column | Mobile Phase | Detection | Supplier Catalog |
---|---|---|---|---|
HPLC-UV | C18 (250 × 4.6 mm, 5µm) | Acetonitrile:Water (gradient) | UV 220 nm | SynZeal SZ-D005005 |
UPLC-PDA | HSS C18 SB (2.1 × 100 mm, 1.8µm) | Methanol:Ammonium formate buffer | PDA 210–400 nm | TLC Standards D-4211 |
Suppliers like Simson Pharma and SynZeal offer this impurity with EP-traceable Certificates of Analysis (CoA), ensuring method reproducibility across QC laboratories [4] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7